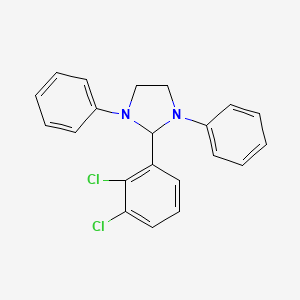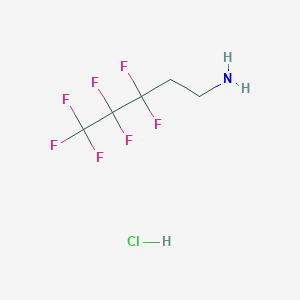
6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . Quinoxaline and its derivatives are known to possess a variety of therapeutic activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. Numerous synthetic routes have been developed due to its wide range of biological and pharmacological activities . The quinoxaline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoxaline, also known as 1-azanaphthalene or benzo[b]pyridine, is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis
Quinoxaline participates in both electrophilic and nucleophilic substitution reactions . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Quinoxaline derivatives have been synthesized and evaluated for their antitubercular activity. A study synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, demonstrating significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Organic Light-Emitting Diodes (OLEDs)
Quinoxaline-based molecules have been designed for use in OLEDs due to their efficient pure and deep blue emission. Two novel molecular scaffolds incorporating quinoxaline were synthesized, highlighting their potential in enhancing the performance of OLED devices (Wang, Wu, Wu, Li, Wang, Wu, Ning, Jiao, & Wu, 2021).
Antimicrobial Activity
Another study synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones from visnagenone or khellinone, showing excellent growth inhibition of bacteria and fungi, suggesting the compound's utility in antimicrobial applications (Abu‐Hashem, 2018).
Corrosion Inhibition
Quinoxaline derivatives have also been evaluated as corrosion inhibitors for mild steel in acidic environments. A study using quinoxaline-based propanones demonstrated their effectiveness in retarding the corrosion rate, highlighting their potential application in industrial corrosion protection (Olasunkanmi & Ebenso, 2019).
Anticancer Drug Development
Isoxazolequinoxaline derivatives have been synthesized and evaluated for their potential as anticancer drugs. Structural analyses, including crystal structure, DFT calculations, and docking studies, suggested the compound's efficacy against specific cancer proteins, indicating its potential in cancer therapy (Abad, Sallam, Al-Ostoot, Khamees, Al-Horaibi, SridharM., Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).
Eigenschaften
IUPAC Name |
6-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-29(27,16-5-2-1-3-6-16)25-20(14-19(24-25)21-7-4-12-28-21)15-8-9-17-18(13-15)23-11-10-22-17/h1-13,20H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOZGTNDQOTYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)
![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)
![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)

